3-(Benzoyloxy)-1,3-oxazolidin-2-one
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Overview
Description
3-(Benzoyloxy)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features both a benzoyloxy group and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. Another method involves the use of benzoyl peroxide as an oxidizing agent to introduce the benzoyloxy group onto the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyloxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyloxy derivatives, while substitution reactions can introduce new functional groups onto the oxazolidinone ring .
Scientific Research Applications
3-(Benzoyloxy)-1,3-oxazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways and exert various effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Benzoylecgonine: A metabolite of cocaine with a benzoyloxy group, used in pharmacological studies.
Uniqueness
3-(Benzoyloxy)-1,3-oxazolidin-2-one is unique due to its combination of a benzoyloxy group and an oxazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
184909-33-9 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(2-oxo-1,3-oxazolidin-3-yl) benzoate |
InChI |
InChI=1S/C10H9NO4/c12-9(8-4-2-1-3-5-8)15-11-6-7-14-10(11)13/h1-5H,6-7H2 |
InChI Key |
OQQSLKQKFBONCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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